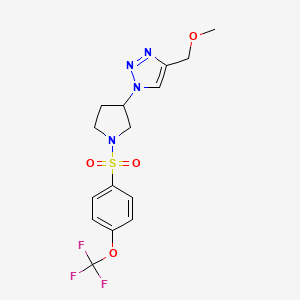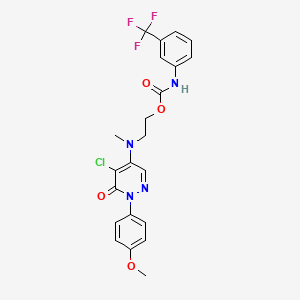![molecular formula C20H21N3O2S2 B2473855 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phényl]benzènesulfonamide CAS No. 866042-84-4](/img/structure/B2473855.png)
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phényl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is an organic compound that features a tert-butyl group, a pyrazinylsulfanyl moiety, and a benzenesulfonamide structure
Applications De Recherche Scientifique
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Target of Action
The primary targets of the compound “4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Sulfonamides typically act as inhibitors of enzymes, preventing their normal function and leading to changes in cellular processes .
Biochemical Pathways
Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract after oral administration. It may be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. In general, sulfonamides can inhibit cellular processes, leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature can affect the compound’s structure and function. Interactions with other molecules can either enhance or inhibit its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(2-pyrazinylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the pyrazinyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylsulfonamide: Similar structure but lacks the pyrazinylsulfanyl moiety.
N-(2-Pyrazinyl)benzenesulfonamide: Similar structure but lacks the tert-butyl group.
Uniqueness
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is unique due to the combination of the tert-butyl group, pyrazinylsulfanyl moiety, and benzenesulfonamide structure
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJASIVRIHLBDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)



![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide](/img/structure/B2473783.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)



![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)


